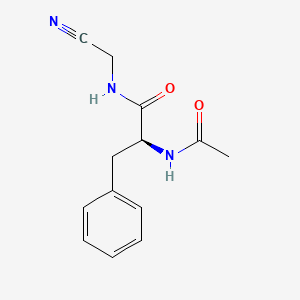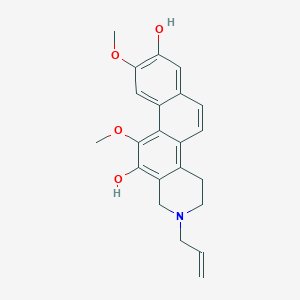
N-allylnorlitebamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allylnorlitebamine is an organic compound belonging to the class of phenylalkylamines. These compounds are characterized by an amine group linked to a phenyl group and an alkyl group. This compound is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Allylnorlitebamine can be synthesized through the reductive amination of α, β-unsaturated aldehydes with various amines. This process involves the use of bacterial reductive aminases, which catalyze the formal reductive amination under mild reaction conditions . The reaction typically proceeds in a two-step one-pot system, starting with the reduction of carboxylates to generate α, β-unsaturated aldehydes, followed by reductive amination.
Industrial Production Methods: Industrial production of this compound often involves transition-metal-catalyzed allylic substitution reactions. . These methods ensure high selectivity and yield, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-Allylnorlitebamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Allylic substitution reactions are common, where the allylic group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts are frequently employed in allylic substitution reactions.
Major Products: The major products formed from these reactions include various substituted amines, oxides, and reduced forms of this compound.
Scientific Research Applications
N-Allylnorlitebamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound is explored for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Allylnorlitebamine involves its interaction with specific molecular targets. The compound acts on lysozyme, an enzyme found in Enterobacteria phage T4 . This interaction leads to the inhibition of lysozyme activity, affecting bacterial cell wall synthesis and integrity.
Comparison with Similar Compounds
N-Allylnorlitebamine is unique among phenylalkylamines due to its specific structural features and reactivity. Similar compounds include:
N-Allylaniline: Another phenylalkylamine with similar properties but different applications.
N-Allylcyclohexylamine: Known for its use in organic synthesis and industrial applications.
N-Allylpiperidine: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
This compound stands out due to its high selectivity in reactions and its potential therapeutic applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
9,11-dimethoxy-2-prop-2-enyl-3,4-dihydro-1H-naphtho[2,1-f]isoquinoline-8,12-diol |
InChI |
InChI=1S/C22H23NO4/c1-4-8-23-9-7-14-15-6-5-13-10-18(24)19(26-2)11-16(13)20(15)22(27-3)21(25)17(14)12-23/h4-6,10-11,24-25H,1,7-9,12H2,2-3H3 |
InChI Key |
GFTFQCRSRIGURP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CC3=C4CCN(CC4=C(C(=C3C2=C1)OC)O)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



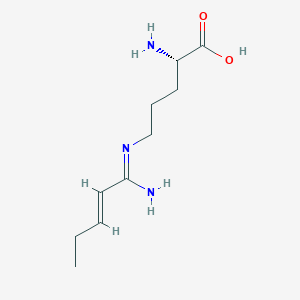

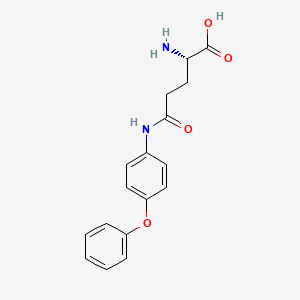
![N5-[4-Benzylphenyl]-L-glutamamide](/img/structure/B10851562.png)
![N6-[(4-Nitro)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851567.png)
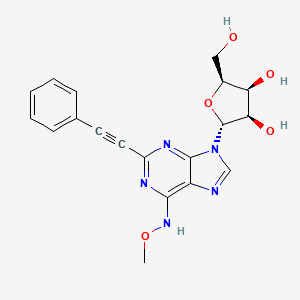
![N6-methoxy-2-[(4-methylphenyl)ethynyl]adenosine](/img/structure/B10851581.png)
![N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine](/img/structure/B10851592.png)

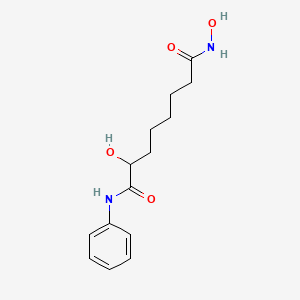
![N6-methoxy-2-[(3-pyridinyl)ethynyl]-adenosine](/img/structure/B10851601.png)

